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Compound of Interest

Compound Name: Einecs 305-663-2

Cat. No.: B15179371 Get Quote

Introduction

Einecs 305-663-2, widely known in the scientific community as Triton X-100, is a non-ionic

surfactant extensively used for cell lysis in biochemical and drug development research.[1][2]

Its utility stems from its ability to gently disrupt biological membranes while preserving the

native structure and function of most proteins.[3][4] This property makes it an ideal reagent for

extracting cytoplasmic and membrane-associated proteins for various downstream

applications, including Western blotting, immunoprecipitation, and enzyme activity assays.[4][5]

The molecular structure of Einecs 305-663-2, featuring a hydrophilic polyethylene oxide head

and a hydrophobic hydrocarbon tail, allows it to integrate into the lipid bilayer of cell

membranes.[6] This disrupts membrane integrity, leading to cell lysis and the release of

intracellular contents.[6] As a mild, non-denaturing detergent, it is preferred for applications

where maintaining protein-protein interactions or enzymatic activity is critical.[3][5] However, it

is less effective for lysing nuclear membranes to extract nuclear proteins, for which stronger

detergents or buffers like RIPA may be required.[5][7]

It is important for researchers, particularly those in Europe, to be aware that Triton X-100 has

been identified as a Substance of Very High Concern (SVHC) due to its environmental impact,

and its use is now restricted.[1][2] Consequently, the biopharmaceutical industry is actively

seeking and validating alternative detergents.[1][2]
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The primary mechanism of Einecs 305-663-2 in cell lysis involves the solubilization of the cell

membrane's lipid bilayer. At concentrations below its critical micelle concentration (CMC),

detergent monomers insert themselves into the lipid membrane.[3][6][8] As the concentration

increases above the CMC (approximately 0.18 to 0.24 mM), the detergent molecules form

micelles with phospholipids and membrane proteins, effectively dismantling the membrane

structure and creating pores, which leads to cell lysis.[3][6][8] This process releases

cytoplasmic and solubilized membrane proteins into the lysis buffer.[6]
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Mechanism of membrane solubilization by Einecs 305-663-2.

Data Presentation: Lysis Buffer Formulations
The composition of a lysis buffer using Einecs 305-663-2 can be tailored for specific

applications. A typical buffer includes a buffering agent to maintain pH, salts to control
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osmolarity, and often chelating agents. It is crucial to add protease and phosphatase inhibitors

immediately before use to prevent degradation of target proteins.

Table 1: Common Lysis Buffer Formulations

Component
Formulation A
(General Purpose)

Formulation B
(Immunoprecipitati
on)

Formulation C
(High Salt)

Buffering Agent
50 mM Tris-HCl, pH

7.4[9]

50 mM HEPES, pH

7.4[10]
50 mM Tris, pH 7.5[7]

Salt 150 mM NaCl[9] 150 mM NaCl[10] 750 mM NaCl[7]

Einecs 305-663-2 1% (v/v)[9] 1% (v/v)[10] 1% (v/v)[7]

Chelating Agent 5 mM EDTA[9] 1 mM EGTA[10] 5 mM EDTA[7]

Other Additives N/A
1.5 mM MgCl₂, 10%

Glycerol[10]
N/A

Inhibitors Add fresh before use Add fresh before use Add fresh before use

Table 2: Recommended Concentrations of Einecs 305-663-2
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Application
Recommended
Concentration

Purpose

Whole-Cell Lysis 0.5% - 1.0% (v/v)[5]

Efficiently solubilizes plasma

membranes for total protein

extraction.

Cell Permeabilization 0.1% - 0.5% (v/v)[11][12]

Creates pores in the

membrane to allow entry of

antibodies or dyes while

keeping the cell largely intact.

Cytoplasmic Protein Extraction ~0.1% (v/v)

Gently lyses the plasma

membrane while leaving the

nuclear envelope intact.

Positive Control for Cytotoxicity 0.2% (w/v)[13]

Used to establish a baseline

for 100% cell lysis in assays

like LDH release.

Experimental Protocols
Protocol 1: Lysis of Adherent Mammalian Cells

This protocol is suitable for extracting total protein from cells grown in culture dishes.

Preparation: Culture cells in a 6-well plate or 10 cm dish until they reach the desired

confluency (typically 80-90%).

Wash: Aspirate the culture medium. Wash the cells twice with ice-cold Phosphate-Buffered

Saline (PBS).[10]

Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold Lysis Buffer (e.g.,

Formulation A, supplemented with fresh protease/phosphatase inhibitors) to the dish (e.g.,

100-150 µL for a well in a 6-well plate).[10]

Incubation: Place the dish on ice for 15-20 minutes, with occasional gentle rocking every 5

minutes to ensure complete coverage.[7][10]
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Collection: Using a cell scraper, scrape the adherent cells off the dish into the lysis buffer.

Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10] For

increased efficiency, the lysate can be passed through a 23G needle several times.[7]

Clarification: Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet

cell debris.[10]

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein

fraction, to a new pre-chilled tube.[10] Avoid disturbing the pellet.

Quantification: Determine the protein concentration using a suitable method (e.g., BCA

assay). The lysate is now ready for downstream applications or storage at -80°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdanderson.org/documents/core-facilities/Functional%20Proteomics%20RPPA%20Core%20Facility/RPPA_6%20Well%20Plate%20Lysate%20Prep.pdf
https://www.protocols.io/view/preparation-of-triton-x-100-soluble-and-insoluble-6qpvr6p1ovmk/v1
https://www.mdanderson.org/documents/core-facilities/Functional%20Proteomics%20RPPA%20Core%20Facility/RPPA_6%20Well%20Plate%20Lysate%20Prep.pdf
https://www.mdanderson.org/documents/core-facilities/Functional%20Proteomics%20RPPA%20Core%20Facility/RPPA_6%20Well%20Plate%20Lysate%20Prep.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15179371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Wash Cells
with ice-cold PBS

2. Add Lysis Buffer
(with inhibitors)

3. Incubate
on ice (15-20 min)

4. Scrape and
Collect Lysate

5. Centrifuge
(16,000 x g, 20 min, 4°C)

6. Collect Supernatant
(Soluble Protein)

7. Protein Quantification
(e.g., BCA Assay)

Click to download full resolution via product page

Workflow for lysing adherent cells with Einecs 305-663-2.

Protocol 2: Lysis of Mammalian Cells in Suspension

This protocol is adapted for cells grown in suspension culture.
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Harvest Cells: Transfer the cell suspension to a conical tube. Centrifuge at ~2,000 x g for 5-7

minutes at 4°C to pellet the cells.

Wash: Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge

again as in step 1.

Lysis: Discard the supernatant. Add an appropriate volume of ice-cold Lysis Buffer

(supplemented with fresh inhibitors) to the cell pellet.

Incubation: Resuspend the pellet by vortexing or pipetting. Incubate the tube on a rotator or

with constant agitation for 30 minutes at 4°C.

Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

Quantification: Determine protein concentration. The lysate is ready for use or storage.

Logical Workflow: Buffer Selection
Choosing the correct lysis conditions is critical for successful protein extraction. Einecs 305-
663-2 is excellent for many applications but may not be suitable for all targets.
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Decision tree for selecting an appropriate lysis buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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